
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid can be achieved through a multi-step process. One common method involves the condensation of primary amines with carbon disulfide and dialkyl maleates, resulting in the formation of alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the resulting compound is confirmed through independent synthesis and spectroscopic techniques such as IR and NMR spectroscopy .
Industrial Production Methods
the principles of green chemistry, such as the use of water as a solvent and minimizing hazardous chemicals, can be applied to improve the safety and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Scientific Research Applications
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antitumor, antimicrobial, and anti-tubercular properties.
Organic Synthesis: Due to its reactive carboxylic and methylene groups, the compound serves as a building block in the design of combinatorial libraries of biologically active molecules.
Green Chemistry: The compound’s synthesis aligns with green chemistry principles, making it an attractive candidate for environmentally friendly chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit the activity of certain enzymes and proteins involved in cell proliferation and apoptosis . The compound’s structure allows it to bind to these targets, thereby disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including antitumor and antimicrobial properties.
Rhodanine derivatives: These compounds also contain a sulfur and nitrogen heterocycle and are known for their diverse biological activities.
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
4-oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c8-3-2(4(9)10)1-6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) |
InChI Key |
MIPUHNJAWCTNRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=S)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


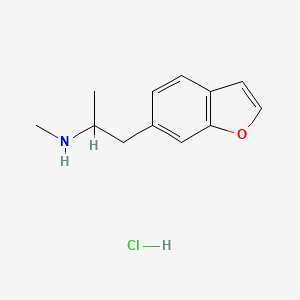
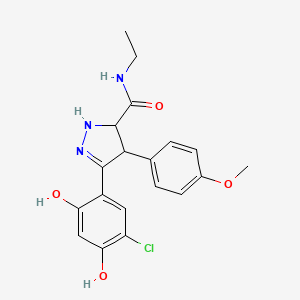

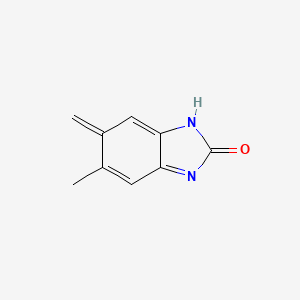
![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
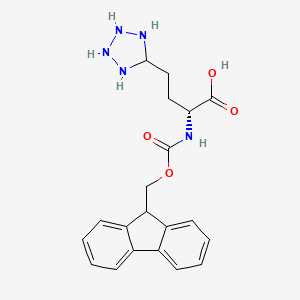
![L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt](/img/structure/B12358024.png)
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)

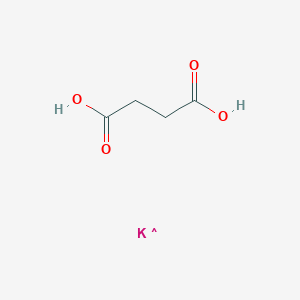
![3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine](/img/structure/B12358060.png)
![Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12358068.png)

![5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12358077.png)
